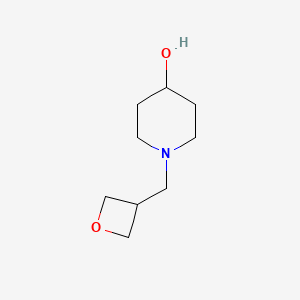
Butylphthalide metabolite M2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylphthalide metabolite M2, also known as 10-Keto-NBP, is a significant metabolite of 3-n-butylphthalide. 3-n-Butylphthalide is a cardiovascular drug primarily used for the treatment of cerebral ischemia. The metabolite M2 is formed through the metabolic pathways involving hydroxylation and further oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Butylphthalide metabolite M2 involves microbial biotransformation. This process uses specific strains of fungi, such as Cunninghamella blakesleana, to convert 3-n-butylphthalide into its metabolites, including M2 . The reaction conditions typically involve the use of whole-cell biocatalysts under controlled environmental conditions to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound follows similar biotransformation processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the mass production of the metabolite. The yield and purity of the product are enhanced through purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Butylphthalide metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of 3-n-butylphthalide to form M2.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes and alcohol dehydrogenase.
Reducing agents: Such as sodium borohydride.
Catalysts: Such as microbial enzymes and chemical catalysts.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 3-n-butylphthalide, with this compound being one of the primary metabolites .
Aplicaciones Científicas De Investigación
Butylphthalide metabolite M2 has several scientific research applications:
Chemistry: It is used as a reference standard in the study of metabolic pathways and the identification of metabolites.
Biology: It is studied for its role in cellular processes and its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Mecanismo De Acción
The mechanism of action of Butylphthalide metabolite M2 involves its interaction with specific molecular targets and pathways. It is known to influence the polarization of microglia, promoting the M2 phenotype, which is associated with anti-inflammatory and tissue-reparative functions . This action helps mitigate ischemic brain damage and promotes recovery of neurological function .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-NBP: Another major metabolite of 3-n-butylphthalide, known for its hydroxylated structure.
11-Hydroxy-NBP: A hydroxylated derivative with similar metabolic pathways.
NBP-11-oic acid: An oxidized metabolite with distinct pharmacokinetic properties.
Uniqueness
Butylphthalide metabolite M2 is unique due to its specific oxidation state and its significant role in the metabolic pathway of 3-n-butylphthalide. Its ability to promote M2 microglial polarization sets it apart from other metabolites, highlighting its potential therapeutic benefits .
Propiedades
Número CAS |
1485081-46-6 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-(3-oxobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,11H,6-7H2,1H3 |
Clave InChI |
QDCRZMFQANAANQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)




![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)


![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)

![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
